molecular formula C9H6ClN B8591946 3-Chlorocinnamonitrile

3-Chlorocinnamonitrile

Cat. No.: B8591946
M. Wt: 163.60 g/mol
InChI Key: HMADLTFIHASVIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chlorocinnamonitrile is a useful research compound. Its molecular formula is C9H6ClN and its molecular weight is 163.60 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H6ClN

Molecular Weight

163.60 g/mol

IUPAC Name

3-(3-chlorophenyl)prop-2-enenitrile

InChI

InChI=1S/C9H6ClN/c10-9-5-1-3-8(7-9)4-2-6-11/h1-5,7H

InChI Key

HMADLTFIHASVIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=CC#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A stirred solution of sodium hydride (1.8 g, 75 mmol) in dimethylformamide (150 ml) was treated with a solution of diethylcyanomethyl phosphonate (13.3 g, 75 mmol) in dimethylformamide (50 ml). The reaction was stirred 30 min at rt. After this time the reaction was treated with 3-chlorobenzaldehyde (10.54 g, 75 mmol) and stirred 1 hr at rt and 30 min at 60° C. The reaction was then quenched by the addition of water (200 ml). The reaction mixture was transferred to a separatory funnel using diethyl ether (300 ml) and the resulting organic phase washed with water (5×300 ml) and brine. The organic layer was dried over anhydrous potassium carbonate and concentrated to yield 3-chlorocinnamonitrile (11.06 g) as a solid. The solid was dissolved in tetrahydrofuran (50 ml) and treated with excess diborane and stirred 30 min at rt. The reaction was poured over ice/10% HCl. The acidic aqueous phase was washed with diethyl ether (2×200 ml). The aqueous phase was made basic by the addition of 10 N NaOH and extracted with diethyl ether (200 ml). The ether extract was dried over anhydrous potassium carbonate and concentrated to afford 3-(3-chlorophenyl)propylamine as an oil (0.6 g, 3.54 mmol). The 3-(3-chlorophenyl)propylamine (0.60 g, 3.54 mmol), 3′-methoxyacetophenone (0.53 g, 3.54 mmol) and 1.25 molar equivalents titanium(IV) isopropoxide (1.26 g, 4.43 mmol) were mixed 4 hr at rt and the intermediate imine treated with an ethanolic sodium cyanoborohydride (5 ml of 1 M, 5 mmol). The reaction was stirred 16 hr at rt, diluted with diethyl ether (50 ml) and treated with water (0.32 ml, 17.7 mmol). After mixing thoroughly the solution was centrifuged and the ether layer concentrated to a milky solid. This material was suspended in diethyl ether and filtered through a 0.45 μM CR PTFE Acrodisc. The ether wash was concentrated to an oil. Chromatography of this material (silica, preparative thin-layer chromatography) using 3% methanol-dichloromethane (containing 0.1% isopropylamine) afforded N-[3-(3-dichlorophenyl)propyl]-1-(3-methoxyphenyl)ethylamine, 6X; m/z (rel. int.) 303 (M+, 3), 288 (40), 196 (3), 164 (8), 135 (100), 125 (46), 103 (26), 91 (29), 77 (29).
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
diethylcyanomethyl phosphonate
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10.54 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

m-Chlorocinnamamide (1.39 g.) was mixed with sodium metabisulphite (0.72 g.) and phosphoryl chloride (3 ml.). The mixture was heated on the steam-bath for 2.5 hr. and the phosphoryl chloride removed under reduced pressure. The residue was washed well with water, leaving slightly impure m-chlorocinnamonitrile (0.744 g., 59.5%). Recrystallisation from aqueous acetone gave m-chlorocinnamonitrile, m.p. 56°-57°, λmax. (EtOH) 226, 270 nm. ε 19000, 22500.
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
0.72 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One

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